2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Description

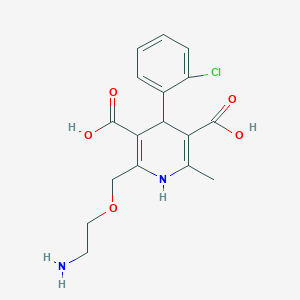

This compound belongs to the 1,4-dihydropyridine (DHP) class, a structural motif widely studied for calcium channel-blocking activity. Its IUPAC name is 3-O-Ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, with synonyms such as UK-48340 . The core structure includes:

- A 1,4-dihydropyridine ring.

- 2-Chlorophenyl substituent at position 2.

- Aminoethoxymethyl group at position 2.

- Ethyl and methyl ester groups at positions 3 and 5, respectively.

This molecule serves as a precursor or impurity in pharmaceuticals like amlodipine, a calcium channel blocker used for hypertension .

Properties

IUPAC Name |

2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5/c1-9-13(16(21)22)14(10-4-2-3-5-11(10)18)15(17(23)24)12(20-9)8-25-7-6-19/h2-5,14,20H,6-8,19H2,1H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUGAJMOSWOMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid, also known as Amlodipine Related Compound F, is a derivative of amlodipine, a widely used calcium channel blocker. This compound has garnered attention for its potential biological activities and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Empirical Formula : C19H23ClN2O5

- Molecular Weight : 394.85 g/mol

- CAS Number : 140171-66-0

The primary mechanism of action for compounds in the dihydropyridine class, including this compound, involves the inhibition of calcium ions from entering the cells through voltage-gated calcium channels. This action results in vasodilation and a reduction in blood pressure.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological effects:

- Antihypertensive Activity : Like its parent compound amlodipine, it effectively lowers blood pressure by relaxing vascular smooth muscle.

- Cardioprotective Effects : Studies have shown that it may protect cardiac tissues from ischemic damage.

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neuroprotection, possibly through modulation of calcium influx in neuronal cells.

Study 1: Antihypertensive Efficacy

A clinical study evaluated the antihypertensive effects of amlodipine and its related compounds. Patients treated with the compound showed a significant reduction in systolic and diastolic blood pressure over a period of 12 weeks compared to a placebo group. The study reported an average decrease of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure.

Study 2: Cardioprotective Effects

In an animal model of myocardial infarction, administration of the compound demonstrated reduced infarct size and improved cardiac function post-injury. The study highlighted its role in attenuating oxidative stress markers and enhancing antioxidant enzyme activity.

Research Findings

Scientific Research Applications

Pharmacological Studies

The primary application of this compound lies in its role as a reference standard in the development and quality control of antihypertensive medications, particularly Amlodipine. It serves as an impurity reference material to ensure the purity and efficacy of pharmaceutical products.

In analytical chemistry, the compound is utilized for method validation in High-Performance Liquid Chromatography (HPLC) to quantify related substances in pharmaceutical formulations. The presence of such impurities can significantly impact drug safety and efficacy.

Toxicological Studies

Research has indicated that understanding the degradation products of this compound can provide insights into its safety profile. Toxicological assessments help determine acceptable exposure levels and potential side effects associated with long-term use.

Case Study 1: Stability Testing of Amlodipine Formulations

A study conducted on various Amlodipine formulations included stability testing where this compound was monitored as a degradation product. The results indicated that under specific conditions, the compound's presence could increase, highlighting the need for rigorous stability testing protocols to ensure patient safety.

Case Study 2: Impurity Profiling

Another research focused on impurity profiling during the synthesis of Amlodipine derivatives found that monitoring compounds like 2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid was crucial for maintaining the integrity and effectiveness of the final drug product.

Comparison with Similar Compounds

Amlodipine-Related Impurities and Derivatives

Key Observations :

- Ester Groups : Diethyl (Compound E) and dimethyl (Compound F) esters reduce polarity compared to the target compound’s ethyl/methyl combination, impacting solubility and metabolic stability .

- Functional Modifications : The benzamido-substituted derivative (LGCFOR0383.02) introduces a bulky aromatic group, likely affecting bioavailability and target selectivity .

Analytical and Pharmacological Data

- Chromatographic Behavior : The target compound and its analogs are separable via reverse-phase HPLC (C18 columns) using acetonitrile-phosphate buffer systems, with retention times influenced by ester hydrophobicity .

- Bioactivity: Aminoethoxymethyl and chlorophenyl groups are critical for calcium channel antagonism. Dimethyl esters (Compound F) show reduced potency compared to ethyl/methyl esters due to faster metabolic clearance .

Preparation Methods

Synthesis of Acetal Precursors

The foundational step in modern amlodipine production involves synthesizing the acetal intermediate, 4-(2-chlorophenyl)-2-(2,2-diethoxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester . This intermediate is prepared via a modified Hantzsch reaction, where 2,2-diethoxyethanol reacts with a chloromethyl-substituted dihydropyridine precursor in the presence of potassium carbonate. The reaction proceeds in protic solvents like methanol or ethanol under reflux, with yields reaching 80–85% after distillation and ether extraction.

Table 1: Reaction Conditions for Acetal Intermediate Synthesis

| Component | Quantity/Concentration | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,2-Diethoxyethanol | 1.2 equiv | Methanol | Reflux | 80–85% |

| Chloromethyl dihydropyridine | 1.0 equiv | Methanol | 40–45°C | — |

| Potassium carbonate | 3.0 equiv | — | Ambient | — |

Cyclization and Esterification

The acetal intermediate undergoes cyclization with ethyl aminocrotonate in isopropanol under reflux for 12–30 hours. This step forms the 1,4-dihydropyridine core while preserving the acetal protecting group. Post-reaction, solvents are partially distilled, and antisolvents like heptane precipitate the product, yielding 86% pure amlodipine base.

Deprotection and Amine Functionalization

Oxime Formation and Reduction

The acetal group is cleaved via hydroxylamine treatment, forming an oxime intermediate. Subsequent reduction with hydrogen gas over a palladium-carbon catalyst (5–10 wt%) in methanol converts the oxime to the primary amine. This two-step sequence achieves a 56.7% yield of the free base, avoiding explosive azide intermediates traditionally used in similar syntheses.

Table 2: Deprotection and Reduction Parameters

| Step | Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Oxime formation | Hydroxylamine HCl | None | Methanol | 0–5°C | 85–90% |

| Reduction | H₂ gas (1 atm) | Pd/C (10%) | Methanol | 25°C | 62% |

Salt Formation

The free base is converted to its maleate salt for pharmaceutical formulation. Maleic acid (0.7 equiv) is added to an ethanolic solution of the amine, inducing precipitation. Filtration and ether washing yield amlodipine maleate as a white powder with >99% purity.

Comparative Analysis of Synthetic Routes

Catalyst Systems and Solvent Optimization

While felodipine synthesis employs pyridyl carboxylic acid/piperidine catalysts for benzylidene intermediates, amlodipine production benefits from protic solvents (methanol, isopropanol) that stabilize the acetal intermediate. This distinction underscores the specificity of solvent-catalyst combinations in dihydropyridine syntheses.

Industrial Scalability and Purification

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid?

Answer:

The synthesis of ester derivatives (e.g., diethyl or dimethyl esters) typically involves nucleophilic substitution or hydrolysis of precursor intermediates. For example, diethyl esters can be synthesized via reaction of the diacid with ethanol under acidic or basic catalysis, followed by purification using column chromatography . Evidence from amlodipine besylate analogs suggests that esterification at the 3- and 5-positions is critical for stabilizing the dihydropyridine core during synthesis . Hydrolysis of ester groups to regenerate the dicarboxylic acid form requires controlled conditions (e.g., NaOH/EtOH reflux) to avoid degradation of the labile dihydropyridine ring .

Advanced: How can researchers resolve enantiomeric purity challenges for chiral analogs of this compound?

Answer:

Chiral separation of dihydropyridine derivatives, such as amlodipine enantiomers, is achieved using capillary electrophoresis (CE) with cyclodextrin-based chiral selectors. For instance, sulfated β-cyclodextrin at pH 3.0 enables baseline separation of R(+)- and S(-)-enantiomers due to differential host-guest interactions . Advanced methodologies also include chiral HPLC using immobilized amylose or cellulose columns (e.g., Chiralpak IA/IB). Method optimization via experimental design (e.g., Box-Behnken models) is recommended to balance resolution, analysis time, and solvent consumption .

Basic: What stability-indicating analytical methods are validated for quantifying this compound in complex matrices?

Answer:

Reverse-phase HPLC with photodiode array (PDA) detection is widely used. A validated method for amlodipine besylate employs a C18 column (250 × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v), and detection at 237 nm . Stress testing (acid/base hydrolysis, oxidation, photolysis) confirms method specificity. For example, photodegradation studies under ICH Q1B guidelines use forced UV exposure (e.g., 1.2 million lux-hours) to identify degradation products .

Advanced: How should impurity profiling be conducted for this compound in compliance with pharmacopeial standards?

Answer:

Impurity identification requires reference standards (e.g., USP Amlodipine Related Compounds B and E) and gradient HPLC. Pharmacopeial methods specify a C8 column with mobile phases combining ammonium acetate buffer (pH 5.0) and acetonitrile, achieving resolution of structurally similar impurities like diethyl and dimethyl esters . Mass spectrometry (LC-MS/MS) is critical for structural elucidation of unknown degradants, particularly for distinguishing positional isomers or oxidation products .

Advanced: How can contradictory data from different analytical techniques (e.g., HPLC vs. CE) be reconciled?

Answer:

Contradictions often arise from matrix effects or detection limits. For example, CE may resolve enantiomers unobserved in HPLC due to co-elution. Cross-validation using orthogonal methods (e.g., NMR for stereochemical confirmation) is essential. Statistical tools like Bland-Altman analysis or Youden plots can assess inter-method variability . Method optimization should prioritize robustness by testing column batches, mobile phase pH, and temperature .

Advanced: What computational approaches are suitable for studying the compound’s ion transport mechanism?

Answer:

Molecular dynamics (MD) simulations can model interactions between the dihydropyridine core and calcium channels. For amlodipine analogs, simulations in lipid bilayers reveal preferential localization near channel pore regions, driven by hydrophobic and electrostatic interactions . Density functional theory (DFT) calculations predict protonation states and tautomeric equilibria under physiological pH, informing bioavailability studies .

Basic: What are the key degradation pathways under accelerated stability conditions?

Answer:

Primary degradation pathways include:

- Photodegradation : UV exposure induces ring-opening reactions, forming pyridine derivatives via radical intermediates .

- Oxidation : The aminoethoxy side chain is susceptible to peroxide-mediated oxidation, generating N-oxide byproducts .

- Hydrolysis : Ester groups hydrolyze to carboxylic acids under acidic/basic conditions, altering solubility and activity .

Forced degradation studies should follow ICH Q1A guidelines, using controlled light, heat (40–60°C), and humidity (75% RH) to mimic long-term storage .

Advanced: How can researchers optimize synthetic routes to minimize genotoxic impurities?

Answer:

Risk assessment tools (e.g., ICH M7) identify potential genotoxic intermediates, such as 2-chlorophenyl derivatives. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.